molecular formula C10H21NO B1583965 1-Piperidinepentanol CAS No. 2937-83-9

1-Piperidinepentanol

Cat. No.: B1583965
CAS No.: 2937-83-9
M. Wt: 171.28 g/mol
InChI Key: GEPOCRCIIKQXSM-UHFFFAOYSA-N
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Description

1-Piperidinepentanol is an organic compound with the molecular formula C₁₀H₂₁NO. It consists of a piperidine ring attached to a five-carbon chain terminating in a hydroxyl group. This compound is known for its selective oxidizing properties and is used in various chemical reactions and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Piperidinepentanol can be synthesized through several methods. One common approach involves the reaction of piperidine with 1-bromopentanol under basic conditions. The reaction typically proceeds as follows:

    Reactants: Piperidine and 1-bromopentanol

    Conditions: Basic medium, often using sodium hydroxide or potassium hydroxide

    Solvent: Anhydrous ethanol or methanol

    Temperature: Reflux conditions (around 80-100°C)

    Duration: Several hours until the reaction is complete

Industrial Production Methods: Industrial production of this compound often involves the hydrogenation of pyridine derivatives. This method is efficient and scalable, making it suitable for large-scale production. The process typically uses a molybdenum disulfide catalyst under high-pressure hydrogenation conditions .

Chemical Reactions Analysis

1-Piperidinepentanol undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: The compound can be reduced to form secondary amines using reducing agents such as lithium aluminum hydride.

    Substitution: It can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups like halides or amines.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, or chromium trioxide in acidic medium

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous ether

    Substitution: Thionyl chloride or phosphorus tribromide for halogenation; amines for amination reactions

Major Products:

    Oxidation: Corresponding ketones or aldehydes

    Reduction: Secondary amines

    Substitution: Halogenated or aminated derivatives

Scientific Research Applications

1-Piperidinepentanol has a wide range of applications in scientific research:

Comparison with Similar Compounds

  • Piperidine
  • Piperidine derivatives (substituted piperidines, spiropiperidines, piperidinones)
  • Piperine
  • Aloperine
  • Matrine
  • Febrifugine

Properties

IUPAC Name

5-piperidin-1-ylpentan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21NO/c12-10-6-2-5-9-11-7-3-1-4-8-11/h12H,1-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEPOCRCIIKQXSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CCCCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40340679
Record name 1-Piperidinepentanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40340679
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2937-83-9
Record name 1-Piperidinepentanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40340679
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Piperidinepentanol
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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